molecular formula C9H4BrClINO B1381494 8-Bromo-5-chloro-3-iodoquinolin-4-ol CAS No. 1601764-24-2

8-Bromo-5-chloro-3-iodoquinolin-4-ol

Cat. No.: B1381494
CAS No.: 1601764-24-2
M. Wt: 384.39 g/mol
InChI Key: HNRFIBRJRDASQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-chloro-3-iodoquinolin-4-ol typically involves multi-step reactions starting from quinoline derivatives. The process includes halogenation reactions where bromine, chlorine, and iodine are introduced into the quinoline ring under controlled conditions . Specific reagents and catalysts are used to achieve selective halogenation at the desired positions on the quinoline ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-chloro-3-iodoquinolin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

8-Bromo-5-chloro-3-iodoquinolin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-5-chloro-3-iodoquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with DNA replication, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Properties

IUPAC Name

8-bromo-5-chloro-3-iodo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClINO/c10-4-1-2-5(11)7-8(4)13-3-6(12)9(7)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRFIBRJRDASQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=O)C(=CN2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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